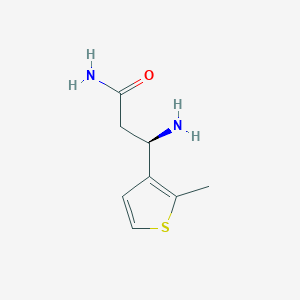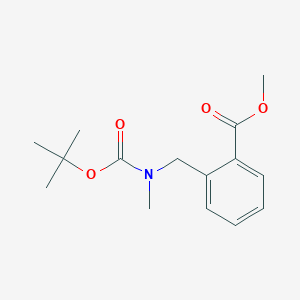
Methyl 2-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a benzoate group, a tert-butoxycarbonyl-protected amino group, and a methyl ester group. This compound is often used in organic synthesis and medicinal chemistry due to its versatile reactivity and protective groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate typically involves the following steps:
Formation of the tert-butoxycarbonyl-protected amine: This is achieved by reacting tert-butyl chloroformate with methylamine in the presence of a base such as triethylamine.
Esterification: The protected amine is then reacted with methyl 2-bromobenzoate under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. The use of microreactor systems has been reported to be more efficient and sustainable compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate undergoes various types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzoate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Hydrolysis: 2-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoic acid.
Reduction: 2-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its ester and amine functionalities.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of prodrugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate involves its reactivity as an ester and a protected amine. The tert-butoxycarbonyl group serves as a protective group that can be removed under acidic conditions to reveal the free amine, which can then participate in further chemical reactions. The ester group can undergo hydrolysis or reduction, providing versatility in synthetic applications.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-(((tert-butoxycarbonyl)(methyl)amino)acetate): Similar structure but with an acetate group instead of a benzoate group.
Methyl 2-(((tert-butoxycarbonyl)(methyl)amino)propanoate): Similar structure but with a propanoate group instead of a benzoate group.
Methyl 2-(((tert-butoxycarbonyl)(methyl)amino)butanoate): Similar structure but with a butanoate group instead of a benzoate group.
Uniqueness
Methyl 2-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate is unique due to the presence of the benzoate group, which imparts distinct reactivity and properties compared to its acetate, propanoate, and butanoate analogs. The benzoate group can participate in aromatic substitution reactions, providing additional synthetic versatility.
Propiedades
Fórmula molecular |
C15H21NO4 |
|---|---|
Peso molecular |
279.33 g/mol |
Nombre IUPAC |
methyl 2-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoate |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16(4)10-11-8-6-7-9-12(11)13(17)19-5/h6-9H,10H2,1-5H3 |
Clave InChI |
ZQMCCYQHWYEVLB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C)CC1=CC=CC=C1C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[(2E)-2-(1-chloroethylidene)cyclopentyl]oxy-4-methylchromen-2-one](/img/structure/B13079581.png)


![2-[(Azetidin-3-yloxy)methyl]-4-methylmorpholine](/img/structure/B13079598.png)
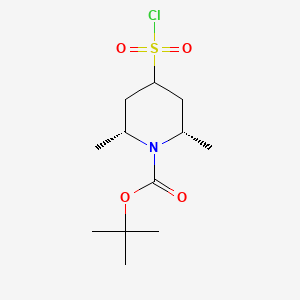
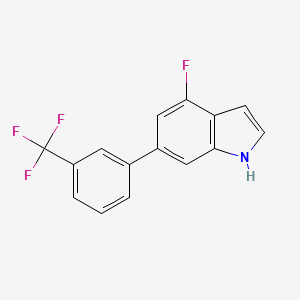
![2-{Bicyclo[2.2.1]heptan-2-yl}azetidine](/img/structure/B13079624.png)

![(2E)-2-methoxyimino-2-[5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2,4-thiadiazol-3-yl]acetic acid](/img/structure/B13079626.png)
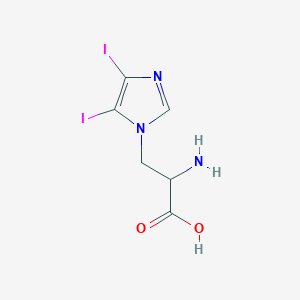
![{3-Ethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13079638.png)
